![molecular formula C42H80ClNO4 B13723908 2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl-trimethylazanium;chloride](/img/structure/B13723908.png)
2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl-trimethylazanium;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2,3-Dioleyloxy)propyl]-N,N,N-trimethylammonium Chloride is a cationic lipid known for its role in gene transfection and delivery systems. It is commonly used in the formulation of liposomes for the encapsulation of nucleic acids such as siRNA, microRNAs, and oligonucleotides . This compound is particularly valued for its ability to facilitate the delivery of genetic material into cells, making it a crucial component in various biomedical and research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,3-Dioleyloxy)propyl]-N,N,N-trimethylammonium Chloride typically involves the reaction of oleoyl chloride with 1,2-propanediol to form 1,2-dioleoyloxypropane. This intermediate is then reacted with trimethylamine to yield the final product . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of N-[1-(2,3-Dioleyloxy)propyl]-N,N,N-trimethylammonium Chloride is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques such as chromatography to achieve the desired product quality .
化学反応の分析
Types of Reactions
N-[1-(2,3-Dioleyloxy)propyl]-N,N,N-trimethylammonium Chloride primarily undergoes substitution reactions due to the presence of the trimethylammonium group. It can also participate in complexation reactions with nucleic acids, forming stable lipoplexes that facilitate gene delivery .
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles. Reaction conditions often involve mild temperatures and solvents like ethanol or DMF.
Complexation Reactions: The compound is mixed with nucleic acids in aqueous buffers to form lipoplexes.
Major Products
The major products of these reactions are typically the lipoplexes formed with nucleic acids, which are used for gene transfection purposes .
科学的研究の応用
N-[1-(2,3-Dioleyloxy)propyl]-N,N,N-trimethylammonium Chloride has a wide range of applications in scientific research:
Chemistry: Used in the formulation of liposomes for the delivery of various chemical compounds.
Industry: Utilized in the production of liposomal formulations for drug delivery systems.
作用機序
The mechanism by which N-[1-(2,3-Dioleyloxy)propyl]-N,N,N-trimethylammonium Chloride exerts its effects involves the formation of lipoplexes with nucleic acids. The cationic lipid interacts with the negatively charged nucleic acids, condensing them into stable complexes. These complexes are then taken up by cells via endocytosis, allowing the genetic material to be delivered into the cytoplasm where it can exert its effects .
類似化合物との比較
Similar Compounds
N-[1-(2,3-Dioleoyloxy)propyl]-N,N,N-trimethylammonium Methyl-Sulfate: Another cationic lipid used for gene delivery, known for its high transfection efficiency.
1,2-Dioleoyl-3-trimethylammoniumpropane (Chloride): Commonly used in the formulation of liposomes for transfection purposes.
Uniqueness
N-[1-(2,3-Dioleyloxy)propyl]-N,N,N-trimethylammonium Chloride is unique due to its specific molecular structure, which provides a balance between hydrophobic and hydrophilic properties, enhancing its ability to form stable lipoplexes with nucleic acids. This makes it particularly effective for gene delivery applications .
特性
分子式 |
C42H80ClNO4 |
|---|---|
分子量 |
698.5 g/mol |
IUPAC名 |
2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl-trimethylazanium;chloride |
InChI |
InChI=1S/C42H80NO4.ClH/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41(44)46-39-40(38-43(3,4)5)47-42(45)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;/h20-23,40H,6-19,24-39H2,1-5H3;1H/q+1;/p-1/b22-20+,23-21+; |
InChIキー |
KSXTUUUQYQYKCR-AFLLVNNISA-M |
異性体SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCC/C=C/CCCCCCCC.[Cl-] |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)phenoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide](/img/structure/B13723835.png)

![(2,5-dioxopyrrolidin-1-yl) 4-[2-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]amino]ethoxy]ethylamino]-4-oxobutanoate](/img/structure/B13723851.png)
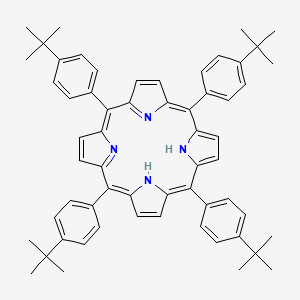

![4,4-Difluoro-4'-methyl-5'-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl](/img/structure/B13723867.png)
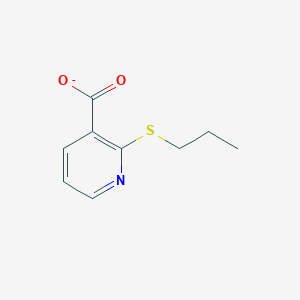
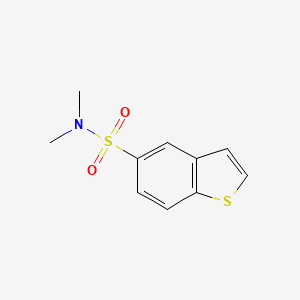

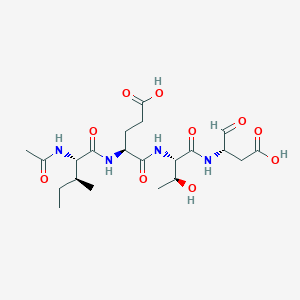
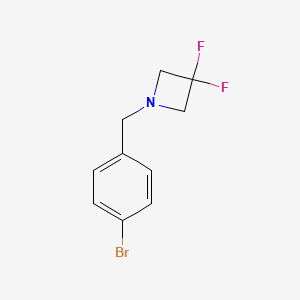
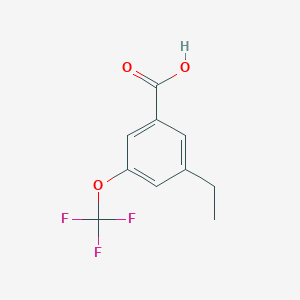
![[3-(3-Ethynylphenoxy)-propyl]-carbamic acid tert-butyl ester](/img/structure/B13723904.png)
